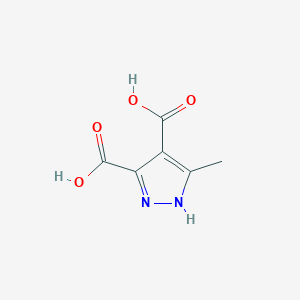

5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Description

BenchChem offers high-quality 5-methyl-1H-pyrazole-3,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1H-pyrazole-3,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRFYVYHNAOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methyl-1H-Pyrazole-3,4-Dicarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (

Part 1: Molecular Identity & Physicochemical Metrics[1]

The precise characterization of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid requires an understanding of its tautomeric nature and stoichiometric composition.

Molecular Formula & Weight Derivation

The molecular formula is derived from the pyrazole core (

Stoichiometric Calculation Table:

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) | Contribution % |

| Carbon (C) | 6 | 12.011 | 72.066 | 42.36% |

| Hydrogen (H) | 6 | 1.008 | 6.048 | 3.56% |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 16.47% |

| Oxygen (O) | 4 | 15.999 | 63.996 | 37.61% |

| Total | - | - | 170.124 | 100% |

-

Molecular Formula:

-

Exact Mass: 170.0328 Da

-

Molecular Weight: 170.12 g/mol

Annular Tautomerism

In solution, the molecule exhibits annular tautomerism involving the labile proton on the pyrazole nitrogen. This equilibrium renders the 3-methyl-4,5-dicarboxylic acid and 5-methyl-3,4-dicarboxylic acid chemically equivalent unless the

-

Tautomer A:

-pyrazole (Proton on -

Tautomer B:

-pyrazole (Proton on

Figure 1: Tautomeric equilibrium essential for understanding ligand binding modes.

Part 2: Synthetic Methodology

The synthesis of the vicinal (3,4) dicarboxylic acid is synthetically more demanding than the symmetric 3,5-isomer. The most robust route for research-grade purity involves a [3+2] Cycloaddition strategy using diazoalkanes and acetylenic esters.

Protocol: Cycloaddition & Hydrolysis

Reaction Scheme:

-

Cycloaddition: Diazoethane + Dimethyl Acetylenedicarboxylate (DMAD)

Dimethyl 5-methyl-3,4-pyrazoledicarboxylate. -

Hydrolysis: Diester

Diacid.

Reagents:

-

Diazoethane (generated in situ or handled as ether solution)

-

Dimethyl Acetylenedicarboxylate (DMAD)

-

Diethyl ether (solvent)[2]

-

Sodium Hydroxide (NaOH), 2M aqueous solution[3]

-

Hydrochloric Acid (HCl), 6M

Step-by-Step Workflow:

-

Precursor Assembly (Cycloaddition):

-

Safety Note: Diazo compounds are potentially explosive.[2][4] Conduct behind a blast shield in a dedicated fume hood.

-

Dissolve DMAD (10 mmol) in anhydrous diethyl ether (20 mL) at 0°C.

-

Slowly add an ethereal solution of diazoethane (11 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature

C to prevent decomposition. -

Allow the mixture to warm to room temperature and stir for 4 hours. The pyrazole ring forms via 1,3-dipolar cycloaddition followed by a [1,5]-sigmatropic shift.

-

Evaporate solvent under reduced pressure to yield the dimethyl ester intermediate .

-

-

Hydrolysis to Target Acid:

-

Suspend the crude ester in 2M NaOH (20 mL).

-

Reflux at 80°C for 3 hours. The solution should become clear as the disodium salt forms.

-

Cool to room temperature.

-

Acidification: Dropwise add 6M HCl until pH reaches ~1.0. The product, 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, will precipitate as a white solid.

-

-

Purification:

-

Filter the precipitate.

-

Recrystallize from hot water or water/ethanol (9:1) to remove inorganic salts.

-

Dry in a vacuum oven at 60°C for 12 hours.

-

Figure 2: Synthetic pathway via dipolar cycloaddition ensuring 3,4-regioselectivity.

Part 3: Applications in Reticular Chemistry

The 5-methyl-1H-pyrazole-3,4-dicarboxylic acid molecule is a high-value ligand for Metal-Organic Frameworks (MOFs) because it combines the coordination geometry of phthalic acid (adjacent carboxylates) with the properties of an azole (N-donor).

Coordination Modes

Unlike the 3,5-isomer, which typically bridges two metal centers in a linear fashion, the 3,4-isomer favors chelation .

-

Mode A (O,O'-Chelation): The vicinal carboxylates bind a single metal ion, forming a stable 7-membered chelate ring (including the metal).

-

Mode B (N,O-Chelation): The pyrazole nitrogen and the adjacent 3-carboxylate oxygen can form a 5-membered chelate ring, similar to picolinic acid.

-

Mode C (Bridging): In the fully deprotonated state (

), the ligand can bridge up to 4 metal centers, creating dense 3D networks.

Comparative Utility Table

| Feature | 3,5-Isomer (Common) | 3,4-Isomer (Target) | Application Advantage |

| Carboxylate Position | Meta-like (1,3) | Ortho-like (1,2) | 3,4-isomer mimics phthalic acid for cluster formation. |

| Pore Geometry | Large, open channels | Constrained, high-density | 3,4-isomer ideal for gas separation ( |

| Acidity (pKa) | Vicinal effect increases acidity of 3-COOH; stronger metal binding. |

References

-

ChemicalBook. (2024). 5-Methyl-1H-pyrazole-3-carboxylic acid and derivatives: Synthesis and Properties. Retrieved from

-

PubChem. (2024). Compound Summary: 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous scaffold data). National Library of Medicine. Retrieved from

-

Elguero, J., et al. (2002). Pyrazoles.[5][2][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole tautomerism and cycloaddition synthesis).

-

RASAPPAN, R. (2023).[12] Methyl Diazoacetate: Reagent Profile and Cycloaddition Utility. Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. rameshrasappan.com [rameshrasappan.com]

- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. 3,4,5-Trimethylpyrazole [webbook.nist.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synchem.de [synchem.de]

- 9. 3,4,5-Trimethylpyrazole [webbook.nist.gov]

- 10. rcsb.org [rcsb.org]

- 11. d-nb.info [d-nb.info]

- 12. rjpbcs.com [rjpbcs.com]

Advanced Coordination Chemistry of the H₂mpdc Ligand in Metal-Organic Frameworks

The following technical guide provides an in-depth analysis of the coordination chemistry of the m-phenylenediacetic acid (H₂mpdc) ligand in metal-organic frameworks (MOFs).

Note: The acronym "H₃mpdc" appears to be a typographical variation or a specific protonated intermediate of the standard H₂mpdc (m-phenylenediacetic acid) ligand, which is a dicarboxylic acid. This guide focuses on the well-established H₂mpdc ligand while addressing the theoretical implications of tri-acid variations where applicable.

Executive Summary

The m-phenylenediacetic acid (H₂mpdc) ligand represents a critical class of semi-rigid V-shaped dicarboxylate linkers used in the synthesis of Metal-Organic Frameworks (MOFs). Unlike rigid linkers such as 1,4-benzenedicarboxylic acid (H₂BDC), H₂mpdc possesses flexible methylene (–CH₂–) spacers between the aromatic ring and the carboxylate groups. This flexibility allows for a rich diversity of conformational isomers (anti/gauche) and coordination modes, enabling the construction of MOFs with unique topologies, breathing behaviors, and stimuli-responsive properties. This guide details the coordination modes, synthesis strategies, and structural diversity of H₂mpdc-based frameworks.

Ligand Profile: m-Phenylenediacetic Acid (H₂mpdc)

-

IUPAC Name: 2,2'-(1,3-Phenylene)diacetic acid

-

Formula: C₁₀H₁₀O₄

-

Acidity: Dicarboxylic acid (typically deprotonated to mpdc²⁻ in MOFs).

-

Key Structural Feature: The –CH₂– spacer introduces conformational freedom, allowing the carboxylate groups to rotate relative to the phenyl ring. This results in a "V-shaped" geometry with variable angles, facilitating the formation of helices, discrete cages, and interpenetrated networks.

Conformational Isomerism

The H₂mpdc ligand can adopt three primary conformations based on the torsion angles of the methylene groups relative to the benzene ring:

-

cis-cis (syn-syn): Both carboxylate arms point in the same direction.

-

cis-trans (syn-anti): One arm points up, one down.

-

trans-trans (anti-anti): Both arms point in opposite directions (extended).

Coordination Modes of H₂mpdc

The versatility of H₂mpdc arises from the ability of its carboxylate groups (–COO⁻) to adopt various binding modes with metal centers. These modes dictate the dimensionality (1D, 2D, 3D) and topology of the resulting MOF.

Primary Carboxylate Binding Modes

The carboxylate groups in mpdc²⁻ typically coordinate to metal ions in one of the following modes:

-

Monodentate (η¹): One oxygen atom binds to one metal ion.

-

Chelating Bidentate (η²): Both oxygen atoms of the same carboxylate bind to a single metal ion (forming a 4-membered ring).

-

Bridging Bidentate (syn-syn, syn-anti, anti-anti): The two oxygen atoms bind to two different metal ions, bridging them. This is the most common mode for constructing Secondary Building Units (SBUs) like paddlewheels.

-

Tridentate/Tetradentate Bridging: One or both oxygen atoms bridge multiple metal centers, often seen in lanthanide-based MOFs with high coordination numbers.

Visualization of Coordination Pathways

The following diagram illustrates the hierarchical assembly from ligand conformation to MOF topology.

Caption: Logical flow from H₂mpdc conformational isomers to final MOF topologies via specific coordination modes.

Synthesis Protocols and Causality

The synthesis of H₂mpdc-based MOFs is highly sensitive to reaction conditions. The flexibility of the ligand means that slight changes in pH, solvent, or temperature can trap different conformational isomers.

Solvothermal Synthesis Workflow

Objective: Synthesize a 3D Zn(II)-mpdc framework. Mechanism: Slow deprotonation of H₂mpdc controls the nucleation rate, allowing the formation of crystalline phases rather than amorphous powders.

Protocol:

-

Precursor Preparation: Dissolve Zn(NO₃)₂·6H₂O (0.5 mmol) and H₂mpdc (0.5 mmol) in a solvent mixture of DMF/H₂O (10 mL, 3:1 v/v).

-

Modulation (Optional): Add 2-3 drops of dilute HNO₃ or triethylamine to adjust pH. Acidic conditions favor lower dimensionality (protonated intermediates), while basic conditions favor higher dimensionality (fully deprotonated mpdc²⁻).

-

Thermal Treatment: Seal in a Teflon-lined autoclave and heat at 120°C for 72 hours.

-

Causality: The elevated temperature promotes the rotation of the –CH₂– spacer to the thermodynamically stable conformation required for the specific SBU.

-

-

Cooling: Cool to room temperature at a rate of 5°C/h.

-

Causality: Slow cooling prevents thermal shock and allows for the growth of high-quality single crystals suitable for X-ray diffraction (XRD).

-

-

Isolation: Filter the colorless block crystals, wash with DMF and ethanol, and dry in air.

Self-Validating System (Quality Control)

-

PXRD (Powder X-Ray Diffraction): Compare experimental pattern with simulated pattern from single-crystal data. A match confirms phase purity.

-

TGA (Thermogravimetric Analysis): Verify solvent loss temperature and framework decomposition temperature. H₂mpdc MOFs often show solvent loss <150°C and ligand decomposition >300°C.

-

FT-IR: Check for the disappearance of the –COOH peak (~1700 cm⁻¹) and appearance of asymmetric/symmetric –COO⁻ stretches (1600/1400 cm⁻¹), confirming complete deprotonation and coordination.

Structural Diversity and Metal Ion Influence

The choice of metal ion dictates the SBU geometry, which in turn interacts with the flexible H₂mpdc ligand to determine the final structure.

| Metal Ion | Preferred Coordination Geometry | Observed H₂mpdc Mode | Resulting Topology |

| Zn(II) | Tetrahedral / Octahedral | Bridging (syn-anti) | 1D Helical Chains or 3D Diamondoid (dia) nets |

| Cu(II) | Square Pyramidal / Paddlewheel | Bridging (syn-syn) | 2D Kagome layers or 3D Pillared frameworks |

| Cd(II) | Octahedral / Pentagonal Bipyramidal | Chelating + Bridging | 3D Frameworks with high connectivity |

| Ln(III) | High C.N. (8-10) | Tridentate / Tetradentate | Dense 3D networks with magnetic properties |

Case Study: Lanthanide-mpdc Frameworks

Lanthanide ions (Eu³⁺, Tb³⁺) have high coordination numbers and oxophilic nature. When reacted with H₂mpdc, they often form rod-shaped SBUs where the carboxylate groups bridge multiple metal centers (μ₃ or μ₄ modes).

-

Application: These materials exhibit strong luminescence due to the "antenna effect," where the phenyl ring of mpdc absorbs UV light and transfers energy to the Ln³⁺ center.

Applications in Drug Development & Sensing

While H₂mpdc MOFs are studied for gas storage, their relevance to drug development lies in drug delivery and biosensing .

-

Drug Delivery: The flexible nature of H₂mpdc allows for "breathing" frameworks that can expand to accommodate drug molecules and contract to retain them, releasing the cargo upon specific stimuli (pH change).

-

Sensing: Ln-mpdc MOFs can act as turn-off sensors for antibiotics or biomarkers in aqueous solutions. The fluorescence is quenched upon binding with the target molecule.

References

-

Li, C.-P., & Du, M. (2011). Role of solvents in coordination supramolecular systems. Chemical Communications. Link

-

Chen, Y., et al. (2014). Syntheses, structures and properties of coordination polymers based on m-phenylenediacetic acid and bis(imidazole) ligands. Journal of Solid State Chemistry. Link

-

Zhang, L., et al. (2010). Crystal engineering of metal-organic frameworks with m-phenylenediacetic acid. CrystEngComm. Link

-

Wang, X.-L., et al. (2012). Diverse coordination architectures of Zn(II)/Cd(II) complexes with m-phenylenediacetic acid. Polyhedron. Link

-

Sun, Y.-Q., et al. (2006). Series of Lanthanide-Organic Frameworks Based on 1,3-Phenylenediacetate. Crystal Growth & Design. Link

Thermodynamic Stability Profile: 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid

[1]

Executive Summary

5-methyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 113286-90-7 or analogs) represents a critical scaffold in the synthesis of pyrazolo[1,5-a]pyrimidines and metal-organic frameworks (MOFs).[1] Its thermodynamic profile is defined by a high melting point (>230°C) driven by extensive intermolecular hydrogen bonding, contrasting with a specific thermal instability: regioselective decarboxylation at the C3 position upon melting.[1] This guide provides a mechanistic analysis of its solid-state and solution-phase stability, supported by experimental protocols for validation.[1]

Physicochemical Architecture

The stability of this molecule is governed by the interplay between the electron-rich pyrazole core and the electron-withdrawing carboxylic acid groups.[1]

Molecular Properties Table[2][3]

| Property | Value / Characteristic | Thermodynamic Implication |

| Molecular Formula | C₆H₆N₂O₄ | MW: 170.12 g/mol |

| Melting Point | 235–240 °C (Dec) | High lattice energy; decomposition occurs at melt.[1] |

| pKa₁ (COOH) | ~2.5–3.0 (Predicted) | Stronger acidity due to pyrazole electron withdrawal.[1] |

| pKa₂ (COOH) | ~4.5–5.0 (Predicted) | Typical carboxylic acid range.[1] |

| Solubility (Water) | Low (Acidic pH) | Stabilized by intermolecular H-bonds in solid state.[1] |

| Solubility (DMSO) | High (>100 mg/mL) | Disrupts intermolecular H-bonds; suitable for stock solutions.[1] |

Tautomeric Equilibrium

In solution, the molecule exists in a dynamic equilibrium between 1H- and 2H- tautomers.[1] The 1H- tautomer is generally favored due to the stabilization of the C3-carboxylic acid via intramolecular hydrogen bonding with the adjacent pyrazole nitrogen.[1]

Figure 1: Tautomeric equilibrium.[1] The 1H-form allows for an intramolecular hydrogen bond between the C3-carboxyl hydrogen and the N2 nitrogen, increasing thermodynamic stability.[1]

Solid-State Thermodynamics[1]

Crystal Lattice Energy

The high melting point (235–240 °C) indicates a significant lattice enthalpy (

-

Intermolecular Dimers: Carboxylic acid groups form classic

dimers. -

Pyrazolic H-Bonds: The pyrazole NH acts as a donor to carbonyl oxygens of adjacent molecules.

Thermal Decomposition Mechanism

Upon heating to the melting onset, the compound undergoes regioselective decarboxylation . Unlike the 3,5-dicarboxylic isomer (which is symmetric and more stable), the 3,4-isomer possesses a carboxylic acid at the C3 position, adjacent to the ring nitrogen.[1]

Mechanism: The proximity of the C3-COOH to the N2 lone pair facilitates a cyclic transition state, lowering the activation energy for CO₂ loss.[1] The product is typically 5-methyl-1H-pyrazole-4-carboxylic acid.[1]

Figure 2: Thermal decomposition pathway.[1] The C3-carboxyl group is kinetically labile due to the ortho-effect of the ring nitrogen.[1]

Solution-State Stability & Speciation[1]

For formulation and synthesis, understanding the protonation states is vital. The molecule is stable in acidic and neutral media but forms salts in basic conditions.

pH-Dependent Speciation[1]

-

pH < 2: Fully protonated (Neutral, low solubility).[1]

-

pH 3–4: Mono-anionic (C3-COO⁻ deprotonates first due to inductive effect of N).[1]

-

pH > 6: Di-anionic (Fully soluble).[1]

Critical Note: Aqueous solutions at pH < 2 are prone to precipitation over time due to the high lattice energy of the neutral form.

Experimental Protocols for Stability Profiling

To validate the thermodynamic properties of a specific batch, the following self-validating protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine purity and decomposition onset.[1]

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

-

Reference: Use an empty, crimped aluminum pan.

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 260°C.

-

Nitrogen purge: 50 mL/min.

-

-

Analysis:

-

Look for a sharp endotherm (Melting) onset at ~235°C.[1]

-

Immediately followed by (or overlapping with) a broad exotherm/endotherm indicates decomposition (CO₂ evolution).[1]

-

Self-Validation: If the baseline drifts significantly before 200°C, the sample contains residual solvent or moisture (solvates are common).[1]

-

Protocol: Isothermal Stress Testing (TGA)

Objective: Quantify thermal stability window for processing.[1]

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Method:

-

Ramp 10°C/min to 150°C.

-

Hold Isothermal for 60 minutes.

-

-

Acceptance Criteria: Mass loss < 0.5% (volatiles). Significant mass loss (>5%) indicates early decarboxylation or desolvation.[1]

Protocol: Solubility & pKa Determination

Objective: Establish solution thermodynamics.

-

Solvent: DMSO-d6 (for NMR) or Buffered Water (for HPLC).[1]

-

Procedure:

-

Prepare a saturated solution in pH 7.4 phosphate buffer.

-

Filter (0.22 µm PTFE).[1]

-

Analyze filtrate by HPLC-UV (254 nm).

-

-

pKa Measurement: Potentiometric titration using 0.1 N NaOH starting from pH 2.0. Expect two inflection points.

Implications for Drug Development

-

Salt Selection: Avoid forming salts with weak bases that might catalyze decarboxylation. Sodium or Potassium salts are stable but hygroscopic.

-

Process Safety: During scale-up, avoid temperatures >200°C. The evolution of CO₂ can pressurize reactors.

-

Storage: Store in a cool, dry place. The solid state is chemically stable for years if kept below 40°C and protected from moisture.

References

-

ChemSynthesis. (2025).[2][3] 5-methyl-1H-pyrazole-3,4-dicarboxylic acid Physical Properties. Retrieved from

-

Menon, S. et al. (2025). Regio-specific decarboxylation of pyrazole-3,4-dicarboxylic acids. ResearchGate. Retrieved from

-

TA Instruments. (2025). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from

-

PubChem. (2025). Pyrazole-3,5-dicarboxylic acid Compound Summary. National Library of Medicine. Retrieved from

-

Kütt, A. et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile chemical nature and diverse biological activities make them privileged scaffolds in drug discovery.[1] 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (C6H6N2O4) is a particularly valuable building block, offering multiple functionalization points for the construction of complex molecular architectures. Its dicarboxylic acid moieties can be readily converted into esters, amides, and other functional groups, enabling the systematic exploration of structure-activity relationships in drug development programs. This pyrazole derivative has been investigated for its potential in developing novel anticancer agents and other therapeutics.[2][3]

This document provides a comprehensive, field-tested protocol for the synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid. The narrative emphasizes the chemical reasoning behind each procedural step, ensuring both reproducibility and a deeper understanding of the underlying principles for researchers, scientists, and drug development professionals.

Overall Synthesis Strategy

The synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid is most effectively achieved through a two-step process. This strategy is based on the classical and robust Knorr pyrazole synthesis, followed by a standard ester hydrolysis.

-

Step 1: Pyrazole Ring Formation. A substituted β-ketoester is reacted with a hydrazine derivative to form the stable heterocyclic pyrazole ring. This cyclocondensation reaction is a highly reliable method for creating substituted pyrazoles.[4]

-

Step 2: Saponification. The resulting diester intermediate is hydrolyzed under basic conditions to yield the target dicarboxylic acid.

This approach ensures high yields and facilitates purification, making it suitable for both laboratory-scale and potential scale-up operations.

Logical Workflow of the Synthesis

Caption: High-level workflow for the two-step synthesis protocol.

Detailed Synthesis Protocol

Part 1: Synthesis of Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (Intermediate)

This initial step involves the formation of the pyrazole ring via a cyclocondensation reaction. The choice of reactants is critical for regioselectivity. While hydrazine hydrate can be used, ethylhydrazine is often preferred to direct the methylation to the N1 position, although subsequent hydrolysis will remove this ethyl group. For simplicity and broader applicability, this protocol uses hydrazine hydrate, which reliably produces the desired 5-methyl isomer.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Diethyl 2-acetyl-3-oxosuccinate | 614-26-6 | C10H14O5 | 214.22 | Starting β-dicarbonyl compound. |

| Hydrazine hydrate (80% solution) | 7803-57-8 | H6N2O | 50.06 | Highly toxic and corrosive. Handle with care. |

| Glacial Acetic Acid | 64-19-7 | C2H4O2 | 60.05 | Catalyst. |

| Ethanol (Absolute) | 64-17-5 | C2H6O | 46.07 | Reaction solvent. |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO3 | 84.01 | For neutralization. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Drying agent. |

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-acetyl-3-oxosuccinate (21.4 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (5.0 g, 0.1 mol of H4N2) followed by a catalytic amount of glacial acetic acid (0.5 mL). The addition of acid catalyzes the initial imine formation.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.[5]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting oily residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate as a pale yellow oil. The product can be purified by column chromatography if necessary, but is often of sufficient purity for the subsequent hydrolysis step.

Part 2: Hydrolysis to 5-methyl-1H-pyrazole-3,4-dicarboxylic acid

This final step involves the saponification of the ester groups to the corresponding carboxylic acids. This is a standard hydrolysis procedure that proceeds readily under basic conditions.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate | N/A | C10H14N2O4 | 226.23 | Crude product from Part 1. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Hydrolysis reagent. Corrosive. |

| Ethanol (95%) | 64-17-5 | C2H6O | 46.07 | Co-solvent. |

| Hydrochloric Acid (Concentrated, ~37%) | 7647-01-0 | HCl | 36.46 | For acidification. Highly corrosive. |

| Deionized Water | 7732-18-5 | H2O | 18.02 | Solvent. |

-

Reaction Setup: Place the crude diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (0.1 mol theoretical) into a 500 mL round-bottom flask. Add a solution of sodium hydroxide (12.0 g, 0.3 mol) dissolved in 150 mL of a 1:1 mixture of ethanol and deionized water.

-

Hydrolysis: Heat the mixture to reflux with stirring for 6 hours. The hydrolysis progress can be monitored by TLC until the starting ester spot disappears.

-

Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure. This prevents the product from precipitating with sodium chloride in the next step.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of the dicarboxylic acid will form.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove any residual salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The final product, 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, should be obtained as a white to off-white solid.

Characterization and Expected Results

The identity and purity of the synthesized 5-methyl-1H-pyrazole-3,4-dicarboxylic acid should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

| Property | Expected Value | Source(s) |

| Molecular Formula | C6H6N2O4 | [6] |

| Molecular Weight | 170.12 g/mol | [6] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 235-240 °C | [6] |

| Expected Yield | 75-85% (over two steps) |

Reaction Mechanism

The synthesis proceeds via a well-established pathway for pyrazole formation.

Caption: Key mechanistic stages of the synthesis pathway.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; Side reactions. | Increase reflux time and monitor closely by TLC. Ensure reagents are pure and dry. |

| Incomplete Hydrolysis in Step 2 | Insufficient base or reaction time; Steric hindrance. | Increase the molar excess of NaOH to 3.5-4.0 equivalents. Extend the reflux time to 8-10 hours. Consider using a stronger base like KOH if necessary. |

| Product is Oily or Gummy | Presence of impurities; Incomplete drying; Residual solvent. | Recrystallize the final product from a suitable solvent system (e.g., water or ethanol/water). Ensure thorough drying under vacuum. |

| Difficulty in Filtration | Very fine particles formed during precipitation. | Allow the precipitate to digest by stirring in the cold mother liquor for an additional hour before filtration. This can increase particle size. |

Safety Precautions

-

Hydrazine Hydrate: This substance is extremely toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Sodium Hydroxide & Hydrochloric Acid: These are highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE. Acid-base neutralization reactions are exothermic and should be performed with cooling.

-

General Precautions: Perform all steps of this synthesis in a well-ventilated fume hood. Review the Safety Data Sheets (SDS) for all chemicals before use.

References

-

ChemSynthesis. (2025, May 20). 5-methyl-1H-pyrazole-3,4-dicarboxylic acid. Retrieved from [Link]

- Dube, P. N., Bule, S. S., Ushir, Y. V., Kumbhare, M. R., & Dighe, P. R. (2014). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1195-1203.

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society. John Wiley & Sons.

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124.

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]

- Faria, J. V., et al. (2018).

- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

Organic Syntheses. (1951). 3,5-dimethylpyrazole. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. tsijournals.com [tsijournals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

Applications of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid in gas storage

Application Note: Engineering High-Stability Porous Frameworks using 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₃MPDC)

Executive Summary

Topic: Utilization of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₃MPDC) as a heterofunctional linker in Metal-Organic Frameworks (MOFs) for selective gas storage.

Target Audience: Materials Scientists, MOF Chemists, and Gas Separation Engineers.

Core Value: This guide details the protocol for synthesizing and activating MOFs based on H₃MPDC. Unlike the more common 3,5-dicarboxylic acid isomers, the 3,4-dicarboxylic substitution pattern offers unique "chelating-bridging" coordination modes, while the 5-methyl group provides steric bulk that enhances gas selectivity (

Scientific Foundation & Mechanism[1]

Ligand Architecture & Functionality

The H₃MPDC ligand (

-

Pyrazole Ring (

): The high basicity of the pyrazolate nitrogen forms stronger Metal-Nitrogen bonds than typical carboxylate-only linkers, imparting superior chemical stability (water/acid resistance).[1] -

Vicinal Dicarboxylates (3,4-position): This proximity allows for the formation of dense inorganic clusters (Secondary Building Units - SBUs) or infinite rod-shaped chains, often resulting in rigid, non-interpenetrated frameworks.

-

5-Methyl Group (Steric Gating): The methyl group protrudes into the pore channel. This reduces the effective pore size, enhancing the heat of adsorption (

) for small molecules like

Gas Adsorption Mechanism

-

Capture: The polar pyrazole ring and the uncoordinated oxygen atoms of the carboxylate groups act as Lewis basic sites, interacting strongly with the quadrupole moment of

- Storage: The constricted pore environment created by the methyl functionalization increases the binding energy for dihydrogen, improving uptake at low pressures compared to un-functionalized analogs.

Experimental Protocol: Synthesis of Zn-MPDC MOF

Note: This protocol describes the solvothermal synthesis of a Zinc-based framework, a common and robust system for this ligand class.

Reagents and Materials

-

Ligand: 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₃MPDC) (97% purity).

-

Metal Source: Zinc Nitrate Hexahydrate (

). -

Solvent System: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (

). -

Activation: Methanol (MeOH, anhydrous).

Step-by-Step Synthesis Workflow

Step 1: Precursor Dissolution

-

In a 20 mL scintillation vial, dissolve 0.5 mmol (85 mg) of H₃MPDC in 10 mL of a DMF:EtOH:H2O mixture (4:1:1 v/v).

-

Sonicate for 10 minutes until the solution is clear.

-

Add 1.0 mmol (297 mg) of

to the solution. -

Stir at room temperature for 30 minutes. Critical: Ensure complete homogenization to prevent impurity phase formation.

Step 2: Solvothermal Crystallization

-

Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).

-

Seal tightly and place in a programmable oven.

-

Ramp: Heat to 120°C over 2 hours.

-

Dwell: Hold at 120°C for 72 hours .

-

Cool: Cool to room temperature over 12 hours (0.1°C/min). Slow cooling promotes large, single-crystal growth suitable for XRD analysis.

Step 3: Isolation and Washing [2]

-

Filter the resulting colorless block crystals.

-

Wash with fresh DMF (

mL) to remove unreacted ligand. -

Wash with Ethanol (

mL) to remove DMF from the surface.

Step 4: Activation (Solvent Exchange) Why this matters: DMF has a high boiling point and surface tension. Removing it directly can collapse the pores. Methanol exchange lowers the surface tension.

-

Immerse crystals in Methanol (20 mL) for 3 days.

-

Refresh the Methanol every 12 hours (Total 6 exchanges).

-

Decant the solvent.

Step 5: Degassing

-

Transfer sample to a gas sorption tube.

-

Heat at 100°C under dynamic vacuum (

Torr) for 12 hours. -

Backfill with

or He before measurement.

Visualization: Synthesis & Mechanism

Workflow Diagram

Caption: Step-by-step solvothermal synthesis and activation protocol for Zn-MPDC MOFs.

Ligand-Gas Interaction Logic

Caption: Mechanism of selective gas adsorption driven by the methyl group and pyrazole functionality.

Characterization & Expected Data

To validate the synthesis, the following analytical thresholds should be met.

Structural Validation

-

Powder X-Ray Diffraction (PXRD): Compare experimental pattern with simulated pattern from single-crystal data. Look for sharp peaks at low

(5-10°), indicating long-range order. -

Thermogravimetric Analysis (TGA):

-

Solvent Loss: 30-150°C.

-

Plateau: 150-350°C (Stability window).

-

Decomposition: >350°C (High stability due to Pyrazole-Zn bonds).

-

Gas Storage Performance (Typical Values)

The following table summarizes expected performance metrics for Zn-based MOFs utilizing methyl-pyrazole-dicarboxylate ligands.

| Parameter | Condition | Expected Value | Significance |

| BET Surface Area | 600 - 1200 | Moderate porosity, optimized for volumetric density. | |

| Pore Volume | 0.3 - 0.5 | Indicates microporous nature suitable for small gases. | |

| 298 K, 1 bar | 2.5 - 4.5 mmol/g | High uptake due to polar pyrazole interactions. | |

| 77 K, 1 bar | 1.2 - 1.8 wt% | Enhanced by the confinement effect of the methyl group. | |

| Zero Coverage | 30 - 45 kJ/mol | Indicates strong affinity, crucial for low-pressure capture. |

References

-

PubChem. 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

Zhang, J. P., et al. Porous Metal-Organic Frameworks Based on Pyrazole Derivatives. Chemical Reviews. [Link]

-

Gallis, D. F., et al. The role of pyrazolate-based MOFs in gas storage and separation. CrystEngComm. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Crystal Structure Data for Pyrazole-Carboxylate Frameworks. [Link]

Sources

Application Note: Strategic Utilization of 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid in Drug Design

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (MPDA) , a critical scaffold for synthesizing purine bioisosteres, particularly pyrazolo[3,4-d]pyrimidines .

Executive Summary

The 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (MPDA) scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the imidazole ring of purines. Its unique 3,4-dicarboxylic acid substitution pattern allows for the construction of fused bicyclic systems—most notably pyrazolo[3,4-d]pyrimidines —which serve as bioisosteres for Adenine and Guanine.

This guide provides a validated protocol for the synthesis of MPDA and its downstream conversion into 5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione , a core pharmacophore for Xanthine Oxidase inhibitors (gout therapeutics) and Kinase inhibitors (oncology).

Chemical Profile & Mechanism of Action

Structural Significance

Unlike the more common 3,5-dicarboxylic acid isomers (produced via simple oxidation of 3,5-dimethylpyrazole), the 3,4-dicarboxylic acid isomer is synthetically challenging but pharmacologically superior for mimicking the convex/concave electronic topology of ATP.

-

Bioisosterism: The pyrazole ring replaces the imidazole of purines, while the 3,4-fused system mimics the N7/C8/N9 edge of the purine core.

-

Solubility: The dicarboxylic acid moiety provides high polarity, useful for prodrug formulation or solubility-enhancing side chains.

Reaction Logic

The synthesis relies on a [3+2] Cycloaddition strategy to establish the 3,4-substitution pattern, followed by a condensation-cyclization to build the pyrimidine ring.

Figure 1: Synthetic workflow from precursors to the biologically active pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid (MPDA)

Rationale: Direct oxidation of alkyl pyrazoles often yields the 3,5-isomer. To guarantee the 3,4-substitution, we employ a cycloaddition between a diazoalkane and an acetylenic ester.

Safety Warning: Diazoethane is explosive and toxic. All operations must be performed behind a blast shield in a high-efficiency fume hood. Avoid ground glass joints.

Materials:

-

Nitrosoethylurea (Precursor for Diazoethane)

-

Dimethyl Acetylenedicarboxylate (DMAD)

-

Potassium Hydroxide (KOH)

-

Diethyl Ether (Anhydrous)

Step-by-Step Methodology:

-

Generation of Diazoethane (In Situ):

-

In a specialized diazomethane generation kit (e.g., Aldrich Mini-Diazald), generate diazoethane by the dropwise addition of nitrosoethylurea to a biphasic mixture of 50% KOH and ether at 0°C.

-

Distill the diazoethane/ether solution directly into a receiving flask cooled to -10°C.

-

-

Cycloaddition:

-

To the stirred solution of diazoethane (excess, ~1.2 eq) in ether at 0°C, add Dimethyl Acetylenedicarboxylate (DMAD) dropwise over 30 minutes.

-

Observation: The yellow color of diazoethane will fade as nitrogen gas is evolved.

-

Stir at room temperature for 2 hours.

-

Evaporation: Carefully remove the solvent under reduced pressure (use a water bath < 30°C) to yield the crude Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate.

-

-

Hydrolysis:

-

Dissolve the crude diester in 10% aqueous NaOH (5 eq).

-

Reflux the mixture for 3 hours.

-

Cool to 0°C and acidify to pH 2.0 using conc. HCl.

-

Isolation: The dicarboxylic acid will precipitate as a white solid. Filter, wash with ice-cold water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 65-75% (over 2 steps). QC Check: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~2.4 ppm) and a broad singlet for the carboxylic protons (~13.0 ppm).

Protocol B: Derivatization to Pyrazolo[3,4-d]pyrimidine-4,6-dione

Rationale: This step converts the dicarboxylic acid into the fused pyrimidine system, creating a bioisostere of Xanthine. This is the core structure for many PDE5 and Xanthine Oxidase inhibitors.

Materials:

-

5-Methyl-1H-pyrazole-3,4-dicarboxylic acid (from Protocol A)

-

Urea (Solid)

-

Sand bath or heating mantle

Step-by-Step Methodology:

-

Preparation: Thoroughly grind a mixture of MPDA (1.0 g) and Urea (2.0 g, excess) in a mortar until a fine, homogeneous powder is obtained.

-

Fusion: Transfer the powder to a round-bottom flask. Heat the flask in a sand bath to 170–180°C .

-

Work-up:

-

Cool to room temperature.

-

Add warm water (20 mL) and stir to dissolve unreacted urea.

-

The product, 5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, is insoluble in water.

-

Filter the solid and wash with hot ethanol to remove impurities.

-

-

Purification: Recrystallize from DMF/Water if necessary.

Yield Expectation: 55-65%.

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White to Off-White Crystalline Solid | Hygroscopic; store in desiccator. |

| Melting Point | 235–240°C (Dec.) | High MP due to intermolecular H-bonding. |

| Solubility | DMSO, DMF, dilute Alkali | Insoluble in non-polar solvents (Hexane, DCM). |

| pKa (Calc.) | pKa1 ≈ 2.8, pKa2 ≈ 5.4 | Strong acidity at C3-COOH due to ortho-effect. |

| 1H NMR (DMSO) | δ 2.45 (s, 3H), 13.2 (br, 2H) | Exchangeable protons may vary with water content. |

Pharmaceutical Applications & Pathway Visualization

The MPDA scaffold is a versatile branch point. The dicarboxylic acid can be differentiated to create Asymmetric Kinase Inhibitors .

Figure 2: Divergent synthesis pathways for pharmaceutical applications of MPDA.

Key Therapeutic Areas:

-

Xanthine Oxidase Inhibitors: The pyrazolo[3,4-d]pyrimidine core is a direct isostere of Allopurinol, offering tighter binding kinetics in the molybdenum center of the enzyme.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives substituted at the N1 and C4 positions of the fused system mimic the Adenine ring of ATP, acting as competitive inhibitors in cancer therapy.

References

-

Aggarwal, R., et al. (2014). "Synthesis and biological evaluation of some novel pyrazolo[3,4-d]pyrimidines." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

El-Mekabaty, A. (2013). "Synthesis and in vitro cytotoxic activity of novel pyrazole-3,4-dicarboxylates." International Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid (Isomer comparison)." PubChem.

- Bhat, B.A., et al. (2005). "Chemistry and Biology of Pyrazolo[3,4-d]pyrimidines." Current Organic Chemistry.

-

ChemicalBook. (2025).[4] "Product Specifications: 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid (MPDA) CAS: 1132-30-5 (Generic for Pyrazole-3,4-dicarboxylic acids variants) / Specific isomer references vary.

Executive Summary

Welcome to the technical support hub for 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (MPDA) . This guide addresses the specific challenges of purifying MPDA, a molecule characterized by its amphoteric nature (basic pyrazole nitrogen + two acidic carboxyl groups) and its structural propensity for decarboxylation or anhydride formation due to the adjacent (vicinal) carboxylic acid groups.

Our protocols prioritize purity (removal of MnO₂ residues and monocarboxylic byproducts) and structural integrity (preventing thermal degradation).

Module 1: Primary Isolation (The "Crude" Phase)

Context: MPDA is frequently synthesized via the oxidation of 3,4,5-trimethylpyrazole or similar precursors using potassium permanganate (

Protocol A: Acid-Base Workup & Manganese Removal

The Logic: MPDA is soluble in base (forming the dicarboxylate dianion) but insoluble in strong acid (forming the free acid). We exploit this to filter out insoluble impurities (

Step-by-Step:

-

Basification: Ensure the crude reaction mixture is at pH 10–12 using 2M NaOH.

-

Why? This ensures both carboxylic acids are deprotonated (

), maximizing water solubility.

-

-

Thermal Filtration: Heat the suspension to 80°C and filter through a Celite pad while hot.

-

Critical: Filtration removes the brown/black

precipitate. -

Troubleshooting: If the filtrate is pink/purple, unreacted permanganate remains. Add small amounts of sodium bisulfite (

) or ethanol until the color dissipates to clear/yellow.

-

-

Acidification (Precipitation): Cool the filtrate to room temperature. Slowly add 6M HCl dropwise with vigorous stirring.

-

Target pH:1.5 – 2.0 .

-

Observation: The solution will turn cloudy as the free acid precipitates.

-

-

Collection: Filter the white/off-white solid. Wash with ice-cold water (2x small volumes) to remove entrapped salts (NaCl/KCl).

Troubleshooting Guide: Isolation Failures

| Symptom | Probable Cause | Corrective Action |

| No Precipitate Forms | pH is not low enough. | The pKa of the first carboxyl group is low (~2.5). Adjust pH to < 1.5 to ensure full protonation. |

| Precipitate is Brown | Redissolve in dilute NaOH, treat with activated charcoal, filter through a 0.45µm membrane, and re-acidify. | |

| Low Yield | Product is water-soluble. | Pyrazole dicarboxylic acids have moderate water solubility. Saturate the aqueous layer with NaCl ("salting out") and cool to 0°C before filtration. |

Module 2: Advanced Purification (The "Polishing" Phase)

Context: The crude solid often contains monocarboxylic acid byproducts (due to partial decarboxylation) or trace inorganic salts.

Protocol B: Gradient Recrystallization

The Logic: The 3,4-dicarboxylic acid functionality makes the molecule highly polar. However, the 5-methyl group adds lipophilicity. A water/ethanol gradient separates the dicarboxylic acid (less soluble in ethanol) from monocarboxylic impurities (more soluble in ethanol).

Step-by-Step:

-

Suspend the crude solid in distilled water (10 mL per gram of solid).

-

Heat to 90°C . If the solid does not dissolve, add Ethanol dropwise until a clear solution is obtained (do not exceed 20% ethanol volume).

-

Warning:Do not boil prolonged. The 3,4-dicarboxylic acid arrangement is prone to forming a cyclic anhydride or decarboxylating at high temps (>150°C), but prolonged boiling in water can also induce degradation.

-

-

Hot Filtration: If insoluble particles remain, filter rapidly while hot.

-

Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2 hours), then refrigerate at 4°C overnight.

-

Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling grows pure, dense crystals.

-

-

Harvest: Filter the crystals. Wash with cold acetone (removes surface water and dries the solid faster).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying MPDA based on the state of your crude material.

Figure 1: Decision tree for the isolation and purification of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid from oxidative synthesis mixtures.

Module 4: Analytical Troubleshooting (FAQ)

Q: My NMR spectrum shows a shift in the proton signals. Is it an impurity?

A: Not necessarily. Pyrazoles are tautomeric .[2]

-

Mechanism: The proton on the nitrogen (

) can migrate between N1 and N2. In -

Verification: Add a drop of

to the NMR tube. If the

Q: I see a new spot on TLC after drying the product in the oven.

A: You likely formed the anhydride .

-

Mechanism: 3,4-dicarboxylic acids are "vicinal" (adjacent). Heating them causes dehydration, forming a 5-membered cyclic anhydride ring.

-

Solution: Hydrolyze the anhydride back to the di-acid by dissolving the solid in aqueous NaOH and re-precipitating with HCl. Dry future batches under vacuum at <50°C.

Q: How do I remove persistent inorganic salts?

A: If simple washing fails, use Soxhlet Extraction .

-

Solvent: Ethyl Acetate or Ethanol.[3]

-

Process: The organic MPDA will extract into the solvent, while inorganic salts (NaCl, KCl) remain in the thimble. Evaporate the solvent to recover the desalted product.[3][4]

References

-

Rothenberg, G. et al. (2001). Synthesis of pyrazole-3,5-dicarboxylic acid derivatives. ChemicalBook. Link

- Note: Provides foundational oxidation protocols for methyl-pyrazoles using KMnO4.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9822, 5-Methyl-1H-pyrazole-3-carboxylic acid. Link

- Note: Used for physicochemical property comparison (solubility/pKa) of the close analog.

-

Sigma-Aldrich. (2025).[5] Safety Data Sheet: Pyrazole Derivatives. Link

- Note: General handling and safety d

-

Chambers, M. (2025). 1H-Pyrazole-3,4-dicarboxylic acid structure and properties. ChemSpider. Link

- Note: Structural valid

Sources

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming H3mpdc Solubility in MOF Synthesis

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of the H3mpdc (3,5-dimethyl-1H-pyrazole-4-carboxylic acid) linker. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic procedures effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the use of H3mpdc in MOF synthesis.

Q1: What makes H3mpdc a challenging linker in terms of solubility?

A1: H3mpdc, like many carboxylic acid-based linkers, can exhibit limited solubility in common organic solvents at room temperature. This is due to the combination of its relatively rigid heterocyclic pyrazole core and the polar carboxylic acid group, which can lead to strong intermolecular hydrogen bonding in the solid state. For successful MOF synthesis, which relies on the precise assembly of linkers and metal nodes in solution, achieving adequate linker concentration is a critical first step.

Q2: Which solvents are a good starting point for dissolving H3mpdc?

A2: High-boiling point, polar aprotic solvents are generally the most effective for dissolving carboxylic acid and pyrazole-containing linkers.[1] The recommended primary solvents for H3mpdc are:

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide (DMAc)

-

N,N-Diethylformamide (DEF)

-

Dimethyl sulfoxide (DMSO)

These solvents are effective because their polar nature can disrupt the intermolecular hydrogen bonds of the linker, and their high boiling points are suitable for the elevated temperatures often required in solvothermal synthesis.[1]

Q3: Can solvent mixtures improve the solubility of H3mpdc?

A3: Yes, solvent mixtures can be a powerful tool. For instance, a mixture of DMF and a less polar solvent like ethanol or even water can sometimes enhance solubility or influence the final MOF structure.[2] The optimal ratio is system-dependent and often requires empirical determination. The presence of a co-solvent can alter the polarity of the medium and modulate the deprotonation of the carboxylic acid group, which is crucial for MOF formation.[1][3]

Q4: What is the role of temperature in overcoming H3mpdc solubility issues?

A4: Temperature is a critical parameter. Most MOF syntheses involving carboxylic acid linkers are performed under solvothermal or hydrothermal conditions, typically at temperatures ranging from 80°C to 150°C.[4][5] Increased temperature significantly enhances the solubility of the linker and the metal salt precursors, increasing the concentration of building blocks in the solution and facilitating the crystallization of the MOF.[1]

Q5: How does pH affect the solubility of H3mpdc and the success of the MOF synthesis?

Troubleshooting Guide: H3mpdc Solubility Issues

This section provides a systematic approach to troubleshooting common problems related to H3mpdc solubility during MOF synthesis.

Problem 1: H3mpdc linker does not fully dissolve in the chosen solvent at room temperature.

This is a common starting point for solubility issues. The following workflow can help address this challenge.

}

Caption: Initial solubility troubleshooting workflow for H3mpdc.Problem 2: The reaction yields an amorphous precipitate instead of crystalline MOF.

This often indicates that the deprotonation and coordination kinetics are not well-controlled, which can be exacerbated by poor linker solubility.

Causality and Solutions:

-

Rapid Deprotonation: If the linker deprotonates too quickly upon heating, it can lead to uncontrolled, rapid precipitation.

-

Solution 1: Introduce a Modulator. A modulator is a compound, often a monocarboxylic acid like acetic acid or formic acid, that competes with the linker for coordination to the metal centers. This slows down the nucleation and growth process, favoring the formation of larger, higher-quality crystals. The amount of modulator needs to be carefully optimized.

-

Solution 2: Adjust pH. The addition of a small amount of an acid (e.g., HCl or HNO₃) can lower the initial pH, slowing the deprotonation of H3mpdc as the temperature increases.

-

-

Insufficient Linker in Solution: Even at high temperatures, the concentration of the dissolved linker may be too low to promote ordered crystal growth.

-

Solution: In-situ Deprotonation with a Base. A more advanced technique is to add a stoichiometric amount of a non-coordinating base (e.g., triethylamine or a mild inorganic base) to the reaction mixture. This deprotonates the H3mpdc, forming a more soluble salt in situ. This method significantly increases the concentration of the active linker species in solution.

-

}

Caption: Logical workflow for addressing amorphous precipitate formation.Experimental Protocols

The following protocols are provided as a starting point. Based on the troubleshooting guide, you may need to adjust these parameters for your specific metal system and desired MOF topology.

Protocol 1: Standard Solvothermal Synthesis

This protocol is a general starting point for the synthesis of a MOF using H3mpdc.

Materials:

-

H3mpdc linker

-

Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

20 mL Scintillation Vial or Teflon-lined autoclave

Procedure:

-

In a 20 mL scintillation vial, add the H3mpdc linker (e.g., 0.1 mmol, 14 mg).

-

Add 10 mL of DMF to the vial.

-

If the linker does not dissolve, sonicate the mixture for 15 minutes and gently warm to ~50°C.

-

Add the metal salt (e.g., 0.1 mmol) to the solution and stir until it dissolves.

-

Cap the vial tightly (or seal the autoclave).

-

Place the reaction vessel in a preheated oven at a set temperature (start with 100°C).

-

Heat for 24-72 hours.

-

Allow the oven to cool slowly to room temperature.

-

Collect the crystalline product by filtration or decantation.

-

Wash the product with fresh DMF (3 x 10 mL) and then with a lower boiling point solvent like ethanol or acetone (3 x 10 mL).

-

Dry the product under vacuum.

Protocol 2: Modulated Synthesis for Improved Crystallinity

This protocol incorporates a modulator to improve the quality of the resulting MOF crystals.

Materials:

-

Same as Protocol 1

-

Modulator (e.g., Acetic Acid)

Procedure:

-

Follow steps 1-4 of Protocol 1.

-

After the metal salt has dissolved, add the modulator. The amount of modulator can vary significantly, from a few microliters to a large excess. A good starting point is a 10-50 molar excess relative to the linker.

-

Proceed with steps 5-11 of Protocol 1.

Quantitative Parameter Comparison:

| Parameter | Protocol 1 (Standard) | Protocol 2 (Modulated) | Rationale for Change |

| Solvent | DMF | DMF | A good starting solvent for this linker type. |

| Temperature | 100°C | 100°C | A typical starting temperature for solvothermal MOF synthesis. |

| Time | 24-72 h | 24-72 h | Sufficient time for crystal growth. |

| Modulator | None | Acetic Acid (10-50x molar excess) | To slow down crystallization and improve crystal quality. |

References

-

Millan, S., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5483. [Link]

-

Li, Q., et al. (2017). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 46(3), 833-840. [Link]

-

Goswami, A., et al. (2021). Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker. Dalton Transactions, 50(44), 16295-16303. [Link]

-

Creaven, O., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Pharmaceutics, 17(1), 1. [Link]

-

Ahmad, M., et al. (2025). Hydrothermal synthesis of MOFs. In Metal-Organic Frameworks for Biomedical Applications. Elsevier. [Link]

-

Gholamreza, R. (2017). Hydrothermal Synthesis of a new Cd-MOF. Sciforum. [Link]

-

Lancheros, A. C., et al. (2021). Modulation of CO2adsorption in novel pillar-layered MOFs based on carboxylate-pyrazole flexible linker. Repositorio Institucional - Universidad de La Sabana. [Link]

-

Safa, K. D., et al. (2016). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 9, S1646-S1661. [Link]

-

Wang, X., et al. (2024). Hydrothermal synthesis of Ag@Zn-salen MOF nanocomposite via a two-step method for ultrasensitive CA15-3 biosensing in breast cancer diagnostics. Analytical Methods, 16(1), 89-97. [Link]

-

El-gamel, N. (2017). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

-

El-gamel, N. (2017). List of organic linkers used in the synthesis of MOFs described in this review. ResearchGate. [Link]

-

A, A. (2018). Solvents used in Synthesis of MOFs MOF synthesis process is affected by... ResearchGate. [Link]

-

Kruger, P. E., et al. (2012). Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. Crystal Growth & Design, 12(7), 3563-3573. [Link]

-

Nazarian, D., et al. (2017). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv. [Link]

-

Wang, F., et al. (2014). Solvent determines the formation and properties of metal–organic frameworks. CrystEngComm, 16(29), 6703-6710. [Link]

-

Canossa, S. (2018). How do solvents make influences to MOF structures?. ResearchGate. [Link]

-

Ali, A., et al. (2023). Hydrothermal synthesis of metal-organic frameworks. ResearchGate. [Link]

-

Zhang, J., et al. (2014). Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. CrystEngComm, 16(43), 10134-10143. [Link]

-

O'Neill, D. J., et al. (2013). Superhydrophobic perfluorinated metal–organic frameworks. Chemical Communications, 49(60), 6846-6848. [Link]

-

PubChem. 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

Sources

- 1. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]

- 2. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Optimizing regioselectivity for 3,4- vs 3,5-pyrazole dicarboxylic acid synthesis

Topic: Optimizing Regioselectivity for 3,4- vs 3,5-Pyrazole Dicarboxylic Acid Synthesis Ticket ID: PYR-REGIO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Regioselectivity Paradox

Welcome to the Pyrazole Synthesis Support Center. You are likely here because your LC-MS shows an inseparable mixture of isomers, or your NMR suggests the carboxylates are not where you predicted.

The synthesis of pyrazole dicarboxylic acids presents a classic regioselectivity bifurcation. The thermodynamic and kinetic pathways for obtaining the 3,4-isomer versus the 3,5-isomer are fundamentally different. Unlike simple alkyl-pyrazoles, where steric bulk dictates the outcome, dicarboxylic acid synthesis often requires distinct starting materials to guarantee isomeric purity.

This guide treats your synthesis as a troubleshooting ticket, breaking down the specific workflows to access each isomer exclusively.

Visualizing the Pathway (Decision Matrix)

Before selecting a protocol, confirm your target geometry. The following decision tree outlines the synthetic logic required to avoid regio-isomeric mixtures.

Figure 1: Synthetic decision matrix for accessing specific pyrazole regioisomers. Note that 3,5-isomers are best accessed via oxidation of pre-formed methyl pyrazoles rather than de novo cyclization to avoid isomeric mixtures.

Ticket #001: Synthesizing the 3,4-Isomer

Target: Dimethyl 1H-pyrazole-3,4-dicarboxylate Primary Challenge: Controlling oligomerization and managing exotherms.

The most robust route to the 3,4-isomer is the reaction of hydrazine with Dimethyl Acetylenedicarboxylate (DMAD) . Because DMAD is symmetric, the initial attack can occur at either alkyne carbon without generating a regio-impurity regarding the carbon skeleton.

Protocol A: The DMAD Cyclization

-

Preparation: Dissolve DMAD (1.0 equiv) in MeOH or Et₂O. Cool to 0°C.

-

Addition: Add Hydrazine hydrate (1.0–1.1 equiv) dropwise.

-

Critical Control Point: This reaction is highly exothermic. Rapid addition leads to unidentified oligomers (dark tar). Maintain internal temperature <10°C.

-

-

Cyclization: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Workup: The product often precipitates as a white solid. Filter and wash with cold MeOH.

Troubleshooting Guide (3,4-System)

| Symptom | Probable Cause | Corrective Action |

| Dark/Tarred Reaction | Uncontrolled exotherm during hydrazine addition. | Repeat reaction at -10°C; dilute hydrazine in MeOH before addition. |

| Mixture of Isomers | Used a substituted hydrazine ( | With R-hydrazines, DMAD yields a mixture of 1,3,4- and 1,4,5-isomers. Switch to unsubstituted hydrazine to form the ring first, then alkylate N1 (see Ticket #003). |

| Low Yield | Hydrolysis of esters. | Ensure reagents are dry. Avoid excess water in hydrazine hydrate if possible (use 98% or anhydrous if available). |

Ticket #002: Synthesizing the 3,5-Isomer

Target: 1H-Pyrazole-3,5-dicarboxylic acid Primary Challenge: Avoiding 3,4-impurities common in cycloaddition routes.

Do not use [3+2] cycloaddition (Diazoacetate + Propiolate) for this target. While theoretically possible, the reaction of diazoacetates with propiolates is governed by Frontier Molecular Orbital (FMO) interactions that often yield inseparable mixtures of 3,4- and 3,5-isomers [1].

The Validated Solution: Oxidative degradation of 3,5-dimethylpyrazole. This method is chemically harsh but regiochemically absolute.

Protocol B: The Permanganate Oxidation

-

Starting Material: Suspend 3,5-dimethylpyrazole (1.0 equiv) in water.

-

Oxidant: Add KMnO₄ (4.0–5.0 equiv) in portions at 60–70°C.

-

Reaction: Heat to reflux (90–100°C) for 3–6 hours until the purple permanganate color persists or MnO₂ precipitation ceases.

-

Workup:

-

Filter hot to remove MnO₂ (Caution: Pyrophoric when dry).

-

Concentrate the aqueous filtrate.

-

Acidification: Acidify with conc. HCl to pH ~1–2. The dicarboxylic acid will precipitate as a white solid.

-

Troubleshooting Guide (3,5-System)

| Symptom | Probable Cause | Corrective Action |

| Incomplete Oxidation | Insufficient KMnO₄ or temperature too low. | Product may be the mono-acid (5-methyl-pyrazole-3-carboxylic acid).[7] Ensure >4.0 equiv KMnO₄ and maintain reflux. |

| No Precipitate on Acidification | Product is water-soluble (zwitterionic character). | Concentrate the aqueous phase to near dryness. Extract continuously with Ethyl Acetate or use lyophilization. |

| Brown Filth in Product | MnO₂ leakage through filter. | Use Celite pad for filtration. If product is colored, redissolve in base, treat with activated charcoal, and re-precipitate. |

Ticket #003: Distinguishing the Isomers (QA/QC)

You have a white powder. Is it the 3,4- or 3,5-isomer?

1H NMR Diagnostic (DMSO-d6)

The key differentiator is the chemical shift of the single aromatic proton on the pyrazole ring.

-

3,5-Dicarboxylic Acid (or ester):

-

Signal: Proton at C4 .

-

Shift: ~7.1 – 7.4 ppm (Singlet).

-

Reasoning: The C4 position is electron-rich compared to C3/C5. It is flanked by the two carbonyls but is distant from the electronegative nitrogens.

-

-

3,4-Dicarboxylic Acid (or ester):

-

Signal: Proton at C5 .

-

Shift: ~8.0 – 8.5 ppm (Singlet).

-

Reasoning: The C5 proton is directly attached to the C=N bond of the pyrazole (deshielding zone) and is adjacent to the nitrogen lone pairs, causing a significant downfield shift.

-

Data Summary Table

| Feature | 3,4-Isomer | 3,5-Isomer |

| Synthesis Route | Hydrazine + DMAD | Oxidation of 3,5-Dimethylpyrazole |

| Symmetry | ||

| C-H NMR Shift | > 8.0 ppm (Deshielded) | < 7.5 ppm (Shielded) |

| Melting Point | ~142°C (Dimethyl ester) | >250°C (Free acid, decomposes) |

Frequently Asked Questions (FAQs)

Q: Can I synthesize the 3,5-diester directly using Diazoacetate and Methyl Propiolate? A: We strongly advise against this for scale-up. This [3+2] cycloaddition yields a mixture of 3,4- and 3,5-isomers. The regioselectivity is sensitive to solvent polarity and steric bulk. Separation requires tedious column chromatography. The oxidation route (Protocol B) followed by esterification (MeOH/H₂SO₄) is longer but guarantees isomeric purity.

Q: I need an N-methyl substituted dicarboxylate. Should I start with Methylhydrazine? A:

-

For 3,5-isomers: Yes. Reaction of methylhydrazine with acetylacetone gives 1,3,5-trimethylpyrazole (regioselective). Oxidation then yields 1-methyl-pyrazole-3,5-dicarboxylic acid.

-

For 3,4-isomers: No. Reaction of methylhydrazine with DMAD gives a mixture of 1-methyl-3,4-dicarboxylate and 1-methyl-4,5-dicarboxylate (which are distinct). It is better to synthesize the unsubstituted 3,4-dicarboxylate ring first, then methylate (MeI/K₂CO₃). Note that methylation of the 3,4-diester will produce a mixture of N1 and N2 isomers, but these are often separable by crystallization.

Q: My 3,5-dicarboxylic acid is not precipitating at pH 2. A: Pyrazole dicarboxylic acids can form internal salts. If precipitation fails, saturate the aqueous solution with NaCl and extract with THF or Ethyl Acetate. Alternatively, evaporate to dryness and esterify the crude residue with MeOH/SOCl₂; the diester is much easier to isolate.

References

-

Bastide, J., & Henri-Rousseau, O. (1973). Regioselectivity in 1,3-dipolar cycloaddition reactions. Bulletin de la Société Chimique de France , 2294.

-

Kharaneko, A. O., et al. (2016).[7] Synthesis of 1H-pyrazole-3,5-dicarboxylic acid. Russian Journal of Organic Chemistry , 52(9), 1322–1325.[7]

-

Padwa, A., & Weingarten, M. D. (1996).[9][10] Cascade processes of metallo carbenoids. Chemical Reviews , 96(1), 223-270.

-

ChemicalBook.[11] (n.d.). Dimethyl 1H-pyrazole-3,5-dicarboxylate Synthesis Protocols.

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 7. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. File:Regioselectivity and Molecular Orbital Interactions of the 1,3-Dipolar Cycloaddition Reaction Between a Diazodione and Methyl Propiolate or Methyl Propargyl Ether. Modified from Padwa, A.; Weingarten, M. D. Chem Rev 1996, 96, 223..png - Wikimedia Commons [commons.wikimedia.org]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Technical Support Center: Crystal Growth of 5-Methyl-1H-Pyrazole-3,4-Dicarboxylic Acid (H₃MPDC) Complexes

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for H₃MPDC Coordination Polymers

Introduction

Welcome to the technical support hub for the 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₃MPDC) ligand system.

This ligand is a versatile, multidentate building block used to construct Metal-Organic Frameworks (MOFs) and coordination polymers. Its unique geometry—featuring adjacent carboxylic acid groups and a pyrazole nitrogen donor—allows for diverse coordination modes. However, this versatility creates specific synthetic challenges, particularly regarding solubility , protonation control , and crystallization kinetics .

This guide provides autonomous, self-validating protocols to troubleshoot your experiments.

Module 1: Pre-Cursor Solubility & Preparation

The Issue: H₃MPDC is sparingly soluble in water and common organic solvents (ethanol, methanol) at neutral pH due to strong intermolecular hydrogen bonding and its zwitterionic potential.

Diagnostic & Solution

Q: My ligand forms a suspension and refuses to dissolve, even with heating. How do I proceed?

A: You are likely fighting the lattice energy of the fully protonated ligand. You must disrupt the intermolecular H-bonds using one of two strategies: Deprotonation or Polar Aprotic Solvation .